3-p-Toluenesulfonyl-3-sulfolene
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Overview
Description
3-p-Toluenesulfonyl-3-sulfolene is a cyclic organic compound with a sulfone functional group. It is a derivative of sulfolene, specifically modified with a p-toluenesulfonyl group. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various chemical processes.
Mechanism of Action
Target of Action
It is known that sulfolenes, a class of compounds to which 3-p-toluenesulfonyl-3-sulfolene belongs, are often used in organic synthesis, particularly in diels-alder reactions .
Mode of Action
This compound is prepared from 3-sulfolene and reacts with various dienophiles to give the corresponding Diels-Alder cycloadducts . This suggests that the compound likely interacts with its targets through cycloaddition, a type of chemical reaction that results in the formation of a cyclic product.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Diels-Alder reactions can be influenced by factors such as temperature and the presence of other reactants
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 3-p-toluenesulfonyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 1,3-dienes. This reaction is typically conducted in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions . Another method involves the protonation of propargylsilanes, followed by a 1,2-silyl group shift and cheletropic addition of sulfur dioxide .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale reactors where the cheletropic addition of sulfur dioxide to 1,3-dienes is carried out under high pressure and temperature conditions. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-p-Toluenesulfonyl-3-sulfolene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Catalytic hydrogenation of this compound yields sulfolane, a solvent used in the petrochemical industry.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as Raney nickel are used for hydrogenation reactions.
Substitution: Reagents like sodium cyanide and other nucleophiles are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfolane.
Substitution: Various substituted sulfolenes depending on the nucleophile used.
Scientific Research Applications
3-p-Toluenesulfonyl-3-sulfolene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug development due to its unique reactivity and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Butadiene sulfone: Similar in structure and reactivity, used as a source of butadiene in various reactions.
Piperylene sulfone: Another sulfone derivative with similar applications but different physical properties.
Uniqueness: 3-p-Toluenesulfonyl-3-sulfolene is unique due to the presence of the p-toluenesulfonyl group, which enhances its reactivity and stability compared to other sulfolenes. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHTOTWYLRZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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